Methyl 3,5-bis(bromomethyl)benzoate
Description
Significance of Methyl 3,5-bis(bromomethyl)benzoate as a Chemical Building Block
Among the vast family of benzoate (B1203000) derivatives, this compound stands out as a particularly important chemical building block. achemblock.com Its structure is characterized by a methyl ester group and two bromomethyl groups attached to the 3 and 5 positions of the benzene (B151609) ring. cymitquimica.com This specific arrangement of functional groups imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. cymitquimica.com
The two bromomethyl groups are highly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. This dual reactivity enables the construction of complex molecular architectures from a relatively simple starting material. The methyl ester group, while less reactive, can also be modified through hydrolysis or other esterification reactions, further expanding the synthetic possibilities. cymitquimica.com
The utility of this compound is evident in its application as a precursor for creating larger, more intricate molecules. For instance, it can be used to synthesize ligands for metal catalysts or to build dendritic and other polymeric structures. The precise 1,3,5-substitution pattern on the benzene ring provides a rigid and well-defined scaffold for constructing molecules with specific three-dimensional shapes and functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 29333-41-3 |
| Molecular Formula | C10H10Br2O2 |
| Molecular Weight | 321.99 g/mol |
| Appearance | White to Yellow Solid |
| Melting Point | 95-97 °C |
| Purity | 97% |
| IUPAC Name | This compound |
| InChI Key | VKDYWLKLAIJZPL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC(=C1)CBr)CBr |
This table contains data sourced from multiple references. sigmaaldrich.comnih.govrsc.orgbldpharm.com
Historical Context and Evolution of Substituted Benzoates in Synthesis
The study of substituted benzoates has a rich history intertwined with the development of modern organic chemistry. Early investigations into the reactivity of benzene and its derivatives laid the groundwork for understanding how substituents influence chemical transformations. The Hammett equation, developed by Louis Plack Hammett in 1937, was a pivotal moment, providing a quantitative framework to relate the electronic effects of substituents on the reactivity of benzoic acid derivatives. wikipedia.org This allowed chemists to predict reaction rates and equilibrium constants for a wide range of reactions involving these compounds. wikipedia.org
Initially, research focused on simple, monosubstituted benzoates to elucidate fundamental principles of aromatic chemistry. Over time, as synthetic methodologies became more sophisticated, chemists began to explore the synthesis and applications of more complex, polysubstituted benzoates. The development of new reagents and catalytic systems has enabled the precise and efficient introduction of a wide array of functional groups onto the benzoate scaffold.
The evolution of substituted benzoates in synthesis has been driven by the increasing demand for molecules with specific properties and functions. In medicinal chemistry, for example, substituted benzoates are integral components of many drug molecules. In materials science, they are used to create polymers and other materials with tailored optical, electronic, or mechanical properties. The ongoing development of new synthetic methods continues to expand the toolkit available to chemists, enabling the creation of ever more complex and functionalized benzoate derivatives.
Scope and Research Trajectories for this compound
Current and future research involving this compound is focused on leveraging its unique structural and reactive properties to address challenges in various areas of chemical science. One major research trajectory is its use in the synthesis of novel ligands for catalysis. The two bromomethyl groups provide ideal attachment points for coordinating moieties, allowing for the creation of bidentate ligands that can chelate to a metal center. These tailored ligands can lead to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.
Another significant area of research is the use of this compound in the construction of supramolecular assemblies and macromolecules. Its rigid core and divergent reactive sites make it an excellent building block for creating dendrimers, hyperbranched polymers, and metal-organic frameworks (MOFs). These materials have potential applications in areas such as drug delivery, sensing, and gas storage.
Furthermore, the reactivity of the bromomethyl groups allows for the synthesis of a diverse range of derivatives with potential biological activity. By introducing different pharmacophores through nucleophilic substitution, researchers can generate libraries of compounds for screening as potential therapeutic agents. The methyl ester group can also be modified to fine-tune the solubility and pharmacokinetic properties of these molecules.
Future research will likely focus on developing even more efficient and selective methods for the functionalization of this compound. This includes the use of advanced catalytic systems to achieve transformations that are not possible with traditional methods. Additionally, the exploration of this versatile building block in the synthesis of novel materials with advanced properties will continue to be a vibrant area of investigation.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-bis(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDYWLKLAIJZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453198 | |
| Record name | Methyl 3,5-bis(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29333-41-3 | |
| Record name | Methyl 3,5-bis(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Methyl 3,5 Bis Bromomethyl Benzoate
Established Synthetic Pathways to Methyl 3,5-bis(bromomethyl)benzoate
The most common and direct methods for synthesizing this compound start from methyl 3,5-dimethylbenzoate (B1240308). These approaches utilize halogenation reactions, specifically targeting the benzylic methyl groups.
Free Radical Halogenation Approaches from Methyl 3,5-dimethylbenzoate
Free radical halogenation is a cornerstone of benzylic functionalization. In the synthesis of this compound, this strategy involves the reaction of methyl 3,5-dimethylbenzoate with a bromine source under conditions that promote the formation of bromine radicals. These radicals then abstract hydrogen atoms from the methyl groups, leading to the formation of a benzylic radical, which subsequently reacts with bromine to form the desired bromomethyl group.
The initiation of this radical chain reaction is typically achieved through the use of light (photo-bromination) or a radical initiator. For instance, processes for side-chain chlorination of similar aromatic compounds are often carried out under ultraviolet light or with chemical initiators like azobisisobutyronitrile (AIBN). google.comgoogle.com These conditions facilitate the homolytic cleavage of the halogen-halogen bond, generating the necessary radicals to propagate the reaction.
Bromination of Methyl 3,5-dimethylbenzoate
The direct bromination of methyl 3,5-dimethylbenzoate is a widely employed method. This reaction typically involves treating the starting material with a brominating agent in a suitable solvent. Common brominating agents for this transformation include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which are favored for their ability to provide a low, steady concentration of bromine, thus minimizing side reactions. organic-chemistry.org
A study detailed the treatment of methylarenes with DBDMH or NBS in the presence of a catalytic amount of AIBN, followed by reaction with a nucleophile, to yield benzylated products. organic-chemistry.org This highlights the versatility of these reagents in benzylic bromination.
Specific Reaction Conditions and Reagent Considerations for Direct Synthesis
The efficiency of the direct bromination of methyl 3,5-dimethylbenzoate is highly dependent on the reaction conditions and the choice of reagents. The reaction is often carried out in a non-polar solvent, such as carbon tetrachloride or cyclohexane, to facilitate the radical mechanism. The temperature is also a critical parameter, with reactions typically run at the reflux temperature of the solvent to ensure sufficient energy for radical initiation.
For example, a procedure for the synthesis of 3-bromomethylbenzoic acid derivatives involves the slow addition of bromine to a solution of the corresponding methylbenzoic acid derivative under irradiation with a 300W lamp, leading to reflux. google.com While this example pertains to a different benzoic acid derivative, the principles of photo-initiated benzylic bromination are transferable.
Table 1: Reaction Parameters for the Synthesis of this compound from Methyl 3,5-dimethylbenzoate
| Parameter | Condition/Reagent | Purpose |
| Starting Material | Methyl 3,5-dimethylbenzoate | Provides the aromatic core and methyl groups for bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Source of bromine radicals. |
| Initiator | Azobisisobutyronitrile (AIBN) or UV light | Initiates the free radical chain reaction. |
| Solvent | Carbon tetrachloride (CCl₄) or other non-polar solvents | Provides a suitable medium for the radical reaction. |
| Temperature | Reflux | Provides the necessary energy for the reaction to proceed. |
Alternative Synthetic Routes and Precursor Chemistry
While the direct bromination of methyl 3,5-dimethylbenzoate is a common approach, alternative synthetic strategies have been explored, particularly those starting from different precursors. These alternative routes can offer advantages in terms of substrate availability or the introduction of different functional groups.
Synthesis from Methyl 3,5-dihydroxybenzoate (B8624769) and (Bromomethyl)cyclohexane (B57075): Challenges and Optimization
An alternative approach involves the synthesis from methyl 3,5-dihydroxybenzoate. fordham.edu This route, however, presents its own set of challenges. An attempt to achieve bis-O-alkylation of methyl 3,5-dihydroxybenzoate with (bromomethyl)cyclohexane was initially unsuccessful, likely due to the reduced reactivity of (bromomethyl)cyclohexane compared to other alkyl halides like benzyl (B1604629) bromide. fordham.edu
Investigations into Mono-O-alkylation vs. Bis-O-alkylation in Precursor Synthesis
The competition between mono- and bis-O-alkylation is a significant factor in the synthesis of precursors from dihydroxybenzoate derivatives. The initial attempts at bis-O-alkylation of methyl 3,5-dihydroxybenzoate with (bromomethyl)cyclohexane using potassium carbonate and 18-crown-6 (B118740) in acetone (B3395972) at 60°C did not proceed as expected, yielding predominantly the mono-O-alkylated product. fordham.edu
This observation is in contrast to reactions using more reactive alkylating agents like benzyl bromide, where bis-O-alkylation is the major pathway. fordham.edu The successful synthesis of the bis-alkylated product required more forcing conditions, specifically the use of 2.1 equivalents of (bromomethyl)cyclohexane and 2.0 equivalents of potassium carbonate in anhydrous DMF at 80°C for 3 hours. fordham.edu This demonstrates that the choice of solvent, temperature, and stoichiometry of reagents are critical in directing the reaction towards the desired bis-alkylation product.
Table 2: Optimization of Bis-O-Alkylation of Methyl 3,5-dihydroxybenzoate
| Condition | Initial Attempt | Optimized Condition |
| Alkylating Agent | (Bromomethyl)cyclohexane | (Bromomethyl)cyclohexane |
| Base | K₂CO₃ with 18-[C]-6 | K₂CO₃ |
| Solvent | Acetone | Anhydrous DMF |
| Temperature | 60 °C | 80 °C |
| Outcome | Predominantly mono-O-alkylation | Increased yield of bis-O-alkylation product (49% overall) |
Purification and Characterization Techniques in Synthetic Studies
The successful synthesis of a target compound is intrinsically linked to its effective purification and rigorous characterization. These steps are crucial to ensure the identity, purity, and structural integrity of the synthesized molecule, which is essential for its subsequent applications.
Chromatographic Purification Strategies (e.g., Silica (B1680970) Gel Column Chromatography)
Chromatographic techniques are indispensable for the isolation and purification of this compound from crude reaction mixtures. Silica gel column chromatography is a commonly employed method for this purpose. rsc.org The principle of this technique relies on the differential adsorption of the components of a mixture onto a stationary phase (silica gel) as a mobile phase (eluent) is passed through it.
In a typical procedure, the crude product is loaded onto a column packed with silica gel. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is then used as the eluent. rsc.org By gradually increasing the polarity of the eluent, the components of the mixture are selectively desorbed and move down the column at different rates, allowing for their separation. For the purification of this compound, a gradient elution starting with a hexane/ethyl acetate mixture and progressing to pure ethyl acetate and then a mixture of ethyl acetate and methanol (B129727) has been reported to be effective. rsc.org
Other chromatographic techniques that could be applicable for the purification of brominated aromatic compounds include preparative High-Performance Liquid Chromatography (HPLC). youtube.comteledynelabs.comchromforum.org Preparative HPLC offers higher resolution and efficiency compared to conventional column chromatography and can be particularly useful for obtaining highly pure samples. The choice of the stationary phase (e.g., C18, phenyl-hexyl) and the mobile phase composition are critical parameters that need to be optimized for a successful separation. chromforum.org For instance, the separation of halogenated aromatic compounds can be influenced by interactions between the analyte and the stationary phase, such as pi-pi interactions. chromforum.org
Spectroscopic Characterization Methods in Synthetic Verification (e.g., ¹H NMR, ¹³C NMR, IR, HRMS)
Once purified, the structural identity of this compound is unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. A singlet is observed for the methyl ester protons (O-CH₃), another singlet for the benzylic protons of the bromomethyl groups (CH₂Br), and signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. rsc.org
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Distinct signals are observed for the methyl ester carbon, the benzylic carbons, and the various carbons of the aromatic ring. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group (C=O) of the ester and the C-Br stretching vibrations. rsc.org
| Technique | Observed Signals/Bands for this compound |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.94 (s, 2H, Ar-H), 7.56 (s, 1H, Ar-H), 4.44 (s, 4H, CH₂Br), 3.86 (s, 3H, OCH₃) rsc.org |
| ¹³C NMR (CDCl₃) | δ 165.9 (C=O), 138.9 (Ar-C), 133.8 (Ar-C), 131.4 (Ar-C), 129.9 (Ar-CH), 52.4 (OCH₃), 31.8 (CH₂Br) rsc.org |
| IR (film, cm⁻¹) | 1728 (C=O), 1604, 1436, 1318, 1231, 1108, 1026 rsc.org |
Scale-Up Considerations and Industrial Relevance in Synthesis
The transition of a synthetic route from a laboratory scale to an industrial process involves addressing several critical considerations to ensure safety, efficiency, and economic viability. For the synthesis of this compound, which is often achieved through the free-radical bromination of methyl 3,5-dimethylbenzoate, specific challenges and optimization strategies come into play.
One of the primary concerns in scaling up radical brominations is the management of the highly reactive and hazardous nature of the reagents, such as N-bromosuccinimide (NBS) and radical initiators like AIBN or benzoyl peroxide. commonorganicchemistry.comwikipedia.org The exothermic nature of these reactions requires robust temperature control to prevent runaway reactions. Continuous flow chemistry has emerged as a safer and more efficient alternative for such transformations, offering better control over reaction parameters and minimizing the accumulation of hazardous intermediates. acs.orgacs.orgrsc.org
The choice of solvent is another crucial factor in industrial synthesis. While carbon tetrachloride was traditionally used for Wohl-Ziegler brominations, its toxicity and environmental concerns have led to the exploration of alternative solvents. commonorganicchemistry.comwikipedia.org The optimization of solvent selection involves considering factors like solubility of reactants, reaction kinetics, product isolation, and environmental impact.
From an industrial perspective, this compound and related bis(bromomethyl)aryl compounds are valuable intermediates in the synthesis of a wide range of materials. Their bifunctional nature allows them to be used as cross-linking agents in polymer chemistry and as precursors for the synthesis of more complex molecules with applications in materials science and pharmaceuticals. The development of a scalable, cost-effective, and safe synthetic process is therefore of significant industrial interest.
Chemical Reactivity and Mechanistic Studies of Methyl 3,5 Bis Bromomethyl Benzoate
Nucleophilic Substitution Reactions of Bromomethyl Groups
The presence of two benzylic bromide moieties makes Methyl 3,5-bis(bromomethyl)benzoate highly susceptible to nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Pyrazoles, Triazoles)
This compound readily undergoes alkylation reactions with nitrogen-containing heterocyclic compounds such as pyrazoles and triazoles. In these reactions, the nitrogen atoms of the heterocycles act as nucleophiles, attacking the electrophilic benzylic carbons and displacing the bromide ions.
A notable example is the synthesis of methyl 2,6-bis(pyrazol-1-ylmethyl)benzoate. rsc.org This reaction proceeds by treating this compound with pyrazole (B372694) in the presence of a base, such as cesium carbonate, in a suitable solvent like acetonitrile (B52724). rsc.org The reaction is typically carried out under reflux to achieve a high yield of the disubstituted product. rsc.org Similarly, the reaction with 1H-1,2,4-triazole under similar conditions affords methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate in excellent yield. rsc.org These reactions demonstrate the efficiency of the double nucleophilic substitution on the bromomethyl groups.
Formation of Macrocyclic and Polymeric Structures via Alkylation
The difunctional nature of this compound makes it a suitable monomer for the synthesis of macrocycles and polymers. By reacting it with dinucleophiles, large ring structures can be formed. While specific examples of macrocyclization using this compound are not extensively documented in readily available literature, the principle is well-established with similar bis(bromomethyl)benzene derivatives.
Furthermore, the corresponding carboxylic acid, 3,5-Bis(bromomethyl)benzoic acid, which can be derived from the hydrolysis of the methyl ester, serves as a key monomer in the synthesis of aliphatic-aromatic hyperbranched polyesters. evitachem.com These polyesters are prepared through the reaction of the acid with various diols or triols, indicating that this compound is a direct precursor to monomers used in polymerization reactions.
Influence of Reaction Conditions on Selectivity and Yield (e.g., Solvent, Base, Temperature)
The outcome of the nucleophilic substitution reactions of this compound is significantly influenced by the reaction conditions. The choice of solvent, base, and temperature can affect the reaction rate, yield, and selectivity between mono- and di-substituted products.
In the case of reactions with nitrogen-containing nucleophiles like pyrazole and 1,2,4-triazole (B32235), the use of a polar aprotic solvent such as dry acetonitrile is common. rsc.org A strong base, typically cesium carbonate (Cs2CO3), is employed to deprotonate the nucleophile, thereby increasing its nucleophilicity. rsc.org The reaction is generally heated to reflux to ensure completion and achieve high yields of the desired disubstituted products. rsc.org For instance, the reaction with pyrazole is refluxed for 2 hours, yielding the product in 99% yield, while the reaction with 1,2,4-triazole requires 3 hours of reflux for a 92% yield. rsc.org
| Nucleophile | Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pyrazole | Cs₂CO₃ | Dry Acetonitrile | Reflux | 2 | Methyl 2,6-bis(pyrazol-1-ylmethyl)benzoate | 99 | rsc.org |
| 1H-1,2,4-Triazole | Cs₂CO₃ | Dry Acetonitrile | Reflux | 3 | Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate | 92 | rsc.org |
Ester Group Transformations
The methyl ester group of this compound can also participate in characteristic ester reactions, primarily hydrolysis and transesterification. These transformations allow for further functionalization of the molecule.
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3,5-bis(bromomethyl)benzoic acid, under either acidic or basic conditions. cymitquimica.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and methanol (B129727). Subsequent acidification protonates the carboxylate to yield the carboxylic acid. chemspider.com While this compound is expected to undergo hydrolysis, specific documented procedures for this exact transformation are not prevalent in the surveyed literature. cymitquimica.com However, this reaction is a fundamental and predictable transformation for methyl benzoates. chemspider.comoieau.fr
Transesterification Reactions
Transesterification is another potential reaction for the ester group, allowing the conversion of the methyl ester into other esters (e.g., ethyl, propyl) by reacting it with an excess of the corresponding alcohol in the presence of an acid or base catalyst. This reaction proceeds via a nucleophilic acyl substitution mechanism. Although mechanistically plausible, specific examples of transesterification reactions involving this compound are not readily found in the scientific literature, suggesting this transformation is less commonly reported for this particular compound.
Participation in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. nih.govrsc.org Similarly, cascade reactions, which involve a sequence of intramolecular transformations initiated by a single event, provide rapid access to complex molecular scaffolds. arkat-usa.orgresearchgate.net
While specific literature detailing the participation of this compound in classical named multicomponent reactions is not abundant, its structure as a bis-electrophile makes it an ideal candidate for such transformations. Its ability to react with two distinct nucleophiles or two nucleophilic centers on a single molecule opens avenues for the construction of diverse molecular frameworks, including macrocycles and heterocycles. nih.gov
The synthesis of macrocyclic compounds using bifunctional electrophiles like this compound in reaction with dinucleophiles can be viewed as a cascade process. This typically involves two sequential nucleophilic substitution reactions. The first substitution forms an intermediate which then undergoes an intramolecular cyclization to form the final macrocyclic product. The efficiency of such cascade cyclizations is often dependent on factors like high dilution conditions to favor intramolecular over intermolecular reactions, and the nature of the template, if one is used.
For instance, the reaction of this compound with bidentate nucleophiles such as diamines or dithiols would be expected to yield macrocyclic structures containing the benzoate (B1203000) backbone. This approach is a cornerstone in the synthesis of host molecules for supramolecular chemistry. The general scheme for such a cascade macrocyclization is presented below:
Scheme 1: General Cascade Macrocyclization with this compound
Step 1: First Nucleophilic Substitution
This compound + H-Nu-X-Nu-H → Methyl 3-(bromomethyl)-5-((Nu-X-Nu-H)methyl)benzoate + HBr
Step 2: Intramolecular Cyclization
Methyl 3-(bromomethyl)-5-((Nu-X-Nu-H)methyl)benzoate → Macrocycle + HBr
While direct examples for the title compound are sparse in readily available literature, the principle is well-established for analogous bis(bromomethyl)arenes in the synthesis of complex structures like calixarenes and cryptands.
| Bis-Electrophile Reactant | Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|---|
| α,α'-Dibromo-m-xylene | Cascade Macrocyclization | Calix mdpi.comarene | Bis-bridged calix mdpi.comarene | General concept from related syntheses |
| 2,6-Bis(bromomethyl)pyridine | Cascade Macrocyclization | Calix mdpi.comarene | Bis-bridged calix mdpi.comarene | General concept from related syntheses |
| Generic Bis-electrophile | Three-Component Macrocycle Synthesis | Bromoacetamide-activated tripeptides, Amines | Macrocyclic library | Illustrative of potential MCRs |
Theoretical and Computational Investigations of Reactivity
The reactivity of this compound is fundamentally governed by the nature of the benzylic carbon-bromine bond. Theoretical and computational studies on similar benzylic halides provide significant insights into the mechanistic pathways of their reactions, primarily revolving around the continuum between SN1 and SN2 mechanisms. nih.gov
The stability of the potential benzylic carbocation intermediate is a critical factor in determining the reaction mechanism. Benzylic carbocations are stabilized by resonance, which delocalizes the positive charge over the aromatic ring. For this compound, the formation of a carbocation at one of the benzylic positions would be stabilized by the phenyl ring. However, the presence of an electron-withdrawing methyl ester group (-COOCH₃) at the meta position would destabilize the carbocation, thereby making a pure SN1 pathway less favorable compared to unsubstituted benzyl (B1604629) bromide. Conversely, this electron-withdrawing group could also slightly decrease the nucleophilicity of the bromine, potentially affecting the SN2 transition state.
Computational studies, often employing Density Functional Theory (DFT), can model the transition states for both SN1 and SN2 pathways and calculate their activation energies. Such studies can elucidate the effect of substituents on the aromatic ring on the reaction barrier. For benzylic systems, the nature of the nucleophile, the solvent, and the substituents on the aromatic ring all play a crucial role in dictating the operative mechanism. researchgate.netreddit.com
For this compound, it is likely that the reaction mechanism will lie in the borderline region between SN1 and SN2, with the exact pathway being highly sensitive to the reaction conditions. A strong nucleophile and a polar aprotic solvent would favor an SN2 mechanism, while a weak nucleophile and a polar protic solvent would promote a more SN1-like character.
Computational investigations into the synthesis of macrocycles from dihaloarenes have also been performed, focusing on the energetics of the cyclization step. diva-portal.org These studies can predict the feasibility of forming macrocycles of different ring sizes and conformations, providing a valuable tool for designing synthetic strategies. DFT calculations can determine the transition state energies for the intramolecular cyclization, helping to understand the geometric and electronic factors that favor macrocyclization over polymerization.
| Theoretical Concept | Relevance to this compound | Key Findings from Literature on Related Systems | Reference |
|---|---|---|---|
| SN1 vs. SN2 Mechanism | The two benzylic bromide groups can react via either pathway, influenced by the nucleophile, solvent, and the electron-withdrawing ester group. | Substituents on the aryl ring significantly influence the stability of the benzylic carbocation and the transition state energy. Electron-donating groups favor SN1, while electron-withdrawing groups can favor SN2. | reddit.com |
| Benzylic Carbocation Stability | A potential intermediate in an SN1 reaction. Its stability is enhanced by the phenyl ring but diminished by the meta-ester group. | Resonance stabilization is a key feature of benzylic carbocations. | General Organic Chemistry Principle |
| DFT Calculations of Transition States | Can be used to predict the activation energies for SN1 and SN2 pathways and thus the likely reaction mechanism under specific conditions. | For related systems, DFT has been used to map the potential energy surface of nucleophilic substitution and macrocyclization reactions. | diva-portal.org |
| Solvent Effects | Polar protic solvents can stabilize a carbocationic intermediate (favoring SN1), while polar aprotic solvents enhance nucleophilicity (favoring SN2). | Explicit solvent models in computational studies have shown that the number and arrangement of solvent molecules can shift the mechanism along the SN1-SN2 continuum. | nih.gov |
Applications of Methyl 3,5 Bis Bromomethyl Benzoate in Advanced Materials Science
Role as a Monomer in Polymer Chemistry
In polymer chemistry, Methyl 3,5-bis(bromomethyl)benzoate functions as an AB2-type monomer. The two bromomethyl groups ('B' functionalities) are highly reactive sites, typically for nucleophilic substitution, while the methyl benzoate (B1203000) portion ('A' functionality) can be chemically transformed to create further reactive sites. This structure is fundamental to creating highly branched, three-dimensional polymers.
Hyperbranched polymers are characterized by their dendritic, highly branched structures and a large number of terminal functional groups. nih.govrsc.org The AB2 architecture of this compound is ideally suited for the single-monomer synthesis of hyperbranched polyesters. Polycondensation of the potassium salt of 3,5-bis(bromomethyl)benzoate, a closely related derivative, has been shown to produce aliphatic-aromatic hyperbranched polyesters. acs.org In such reactions, the bromomethyl groups undergo polycondensation to form ester linkages, leading to a branched polymer backbone. The resulting polymers often exhibit unique properties, such as low solution viscosity and high solubility, compared to their linear analogues. cmu.edu The synthesis of fluorescent hyperbranched polyesters has also been demonstrated through the polycondensation of specifically designed monomers, highlighting the versatility of this polymer class. rsc.org
Star-shaped polymers consist of a central core from which multiple linear polymer arms radiate. nih.gov Hyperbranched polymers synthesized from monomers like this compound can serve as the multifunctional core for these star-shaped macromolecules. acs.orgcmu.edu In a "core-first" approach, a hyperbranched polyester (B1180765) core is first synthesized. Subsequently, polymer arms can be grown from the numerous functional groups on the periphery of this core using various polymerization techniques, such as controlled radical or ring-opening polymerizations. cmu.edunih.gov This method allows for the creation of complex amphiphilic structures by combining a relatively unpolar hyperbranched polyester core with polar polymer arms, which have applications in materials science and nanotechnology. cmu.edu
Dendrimers are perfectly branched, monodisperse macromolecules with a precisely defined structure. researchgate.net this compound is an effective building block for constructing these intricate architectures due to its defined reactive sites. bldpharm.com It can be used to form the repeating branch units that constitute the layers or "generations" of a dendrimer.
The synthesis of dendrimers can be achieved through two primary methods: divergent and convergent growth. researchgate.netcmu.edu
Divergent Synthesis: This method begins from a central core molecule and builds the dendrimer outwards, generation by generation. researchgate.netcmu.edu In this strategy, a multifunctional core could be reacted with this compound. The two bromomethyl groups would react to form the first generation of branches. The methyl ester group at the new periphery could then be chemically modified (e.g., hydrolysis to a carboxylic acid followed by conversion to a new reactive species) to allow for the attachment of the next layer of monomers, leading to exponential growth. cmu.edu
Convergent Synthesis: This approach involves building the dendrimer from the outside-in. researchgate.netcmu.edu Dendritic fragments, often called "dendrons" or "wedges," are synthesized first and then attached to a central core in the final step. researchgate.net this compound can be used to prepare these dendrons. The reaction would start from the periphery, and the methyl ester group of the monomer would serve as the focal point that is eventually coupled to the core molecule. cmu.edu The convergent method often allows for easier purification, as the desired product has a significantly different size from the reactants and side products. researchgate.net
Chemoselectivity—the ability to react with one functional group in the presence of others—is crucial for the controlled, layered synthesis of complex dendrimers. nih.gov this compound possesses two types of functional groups with distinct chemical reactivity: the electrophilic bromomethyl groups and the less reactive methyl ester. This allows for a chemoselective approach to dendrimer construction. For example, the bromomethyl groups can undergo nucleophilic substitution reactions with amines or alcohols to build a dendritic layer, while leaving the methyl ester group untouched. In a subsequent step, the ester can be selectively hydrolyzed to a carboxylic acid and activated for reaction with another monomer, enabling the precise, one-pot-per-generation growth of the next dendritic layer without the need for complex protection and deprotection steps. nih.gov
Incorporation into Dendrimeric Architectures
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. longdom.org Self-assembly is the process by which these molecules spontaneously organize into well-defined, functional structures. longdom.orgrsc.org
Polymers and macromolecules derived from this compound are of interest in this field due to the presence of structural features that can direct self-assembly. Research has shown that bromine atoms can participate in weak intermolecular interactions, such as Br⋯S halogen bonds, which can play a primary role in constructing ordered supramolecular nanostructures. rsc.org The two bromine atoms present in each repeating unit of a polymer made from this monomer can therefore facilitate regular packing and the formation of highly ordered lamellar structures. rsc.org Furthermore, the central benzene (B151609) ring can engage in π-π stacking interactions, which also contribute to the self-organization of the macromolecules into larger, functional assemblies. longdom.org
Table of Chemical Compounds Mentioned
Design of Artificial Receptors for Molecular Recognition
The strategic placement of reactive bromomethyl groups on the benzene ring of this compound makes it an ideal candidate for constructing macrocyclic compounds. These macrocycles can act as artificial receptors, capable of recognizing and binding to specific molecules, a process known as molecular recognition.
Studies have shown that macrocyclic compounds incorporating benzene-based bridges are effective and selective receptors for the complexation of glucopyranosides. iucr.org The binding properties of these artificial receptors are highly dependent on the nature of their constituent building blocks, including the type of bridging units that connect two aromatic platforms. iucr.org this compound and its derivatives are utilized in the synthesis of 2- or 5-substituted benzene-1,3-dicarbaldehydes, which are key starting materials for these macrocycles. iucr.org The design of these receptor architectures is often inspired by crystallographic studies of receptor-carbohydrate complexes. iucr.org
Formation of Cyclic Aggregates and Non-Covalent Interactions in Crystals
Role of Bromine Atoms in Intermolecular Interactions (Br···Br bonds)
The bromine atoms in bromomethyl-substituted benzene derivatives are instrumental in directing the assembly of molecules in the solid state through halogen bonding. researchgate.net Specifically, in the crystal structure of 3,5-bis(bromomethyl)phenyl acetate (B1210297), a related compound, the bromine atoms participate in both type I and type II Br···Br interactions. iucr.orgnih.govresearchgate.netnih.gov These interactions connect molecular dimers, which are formed by crystallographically non-equivalent molecules, into two-dimensional aggregates. iucr.orgnih.govresearchgate.netnih.gov
In one of these domains, dimers are linked through Br···Br bonds of type I and type II, as well as C—H···Br hydrogen bonds, forming a two-dimensional structure. researchgate.net The other domain features dimers connected in a strand-like fashion via type I Br···Br interactions. nih.gov The presence and nature of these halogen bonds are influenced by substituents on the benzene ring, with electron-withdrawing groups generally strengthening the interaction. chemistryviews.org
Hydrogen Bonding and C-H···π Interactions in Crystal Packing
In addition to halogen bonds, hydrogen bonds and C-H···π interactions are significant forces in the crystal packing of bromomethyl-substituted benzenes. researchgate.net For instance, the crystal structure of 3,5-bis(bromomethyl)phenyl acetate shows the presence of C—H···Br hydrogen bonds. researchgate.net
Furthermore, in the crystal structure of methyl 3,5-dimethylbenzoate (B1240308), a related compound, molecules are linked into strands by C—H···O=C hydrogen bonds. iucr.orgnih.gov These strands are then arranged into layers, and the linkage between adjacent layers is established through C-H···π contacts. nih.gov The interplay of these various non-covalent interactions results in complex and well-defined three-dimensional structures. iucr.org
Functional Materials Development
The reactivity of the bromomethyl groups in this compound makes it a valuable precursor for the synthesis of a range of functional materials with potential applications in electronics and polymer science.
Precursors for Electro-Optic Materials
Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics, such as data processing and optical switching. nih.gov The NLO response of these materials can be tuned by modifying their molecular structure, for instance, by introducing electron-withdrawing or electron-donating groups and extending conjugated systems. nih.gov
This compound can serve as a starting material for the synthesis of such NLO-active molecules. For example, it can be converted to derivatives with extended conjugation, which have been shown to exhibit interesting NLO properties. nih.gov The introduction of strong electron-withdrawing groups can lead to a narrowing of the energy gap and a shift in the absorption spectrum, which are desirable characteristics for electro-optic materials. nih.gov
Integration into Polymer Backbones for Novel Properties
The bifunctional nature of this compound allows for its incorporation into polymer chains. This can be achieved through reactions of the bromomethyl groups, leading to the formation of polymers with novel properties. For instance, it can be used in the synthesis of polymers containing 1,3,5-trisubstituted benzene units, which can be further modified to create materials with specific functionalities.
While direct studies on the integration of this compound into polymer backbones are not extensively detailed in the provided context, its use in synthesizing monomeric units for polymerization is a logical extension of its reactivity. The resulting polymers could find applications in various fields, depending on the other monomers used and the final polymer architecture.
Interactive Data Table: Non-Covalent Interactions in a Related Crystal Structure
The following table summarizes the key non-covalent interactions observed in the crystal structure of 3,5-bis(bromomethyl)phenyl acetate, a compound structurally related to this compound.
| Interaction Type | Description | Role in Crystal Packing |
| Br···Br Bonds (Type I & II) | Interactions between bromine atoms of adjacent molecules. | Connects molecular dimers into 2D aggregates. iucr.orgnih.gov |
| C—H···Br Hydrogen Bonds | Hydrogen bonds involving a hydrogen atom and a bromine atom. | Contributes to the formation of 2D aggregates. researchgate.net |
| π–π Interactions | Face-to-face interactions between aromatic rings. | Connects dimers in a strand-like fashion. nih.gov |
Medicinal Chemistry and Pharmaceutical Applications
Utilization as a Synthon for Combinatorial Compound Libraries
The generation of combinatorial libraries, large collections of structurally related compounds, is a cornerstone of modern drug discovery. Methyl 3,5-bis(bromomethyl)benzoate is a valuable synthon in this field, providing a rigid core upon which diverse chemical functionalities can be appended. This allows for the rapid synthesis of numerous compounds for high-throughput screening.
One notable application is in the synthesis of scaffolds for peptide-based combinatorial libraries. For instance, a triazacyclophane (TAC) scaffold, prepared using this compound, has been employed to construct libraries of peptide-based enzyme active site mimics. uu.nl The synthesis involves the conversion of the bromomethyl groups to azides, followed by further reactions to create the cyclophane structure. This scaffold allows for the attachment of various amino acids, leading to a library of potential enzyme inhibitors or catalysts. uu.nl
Furthermore, this compound has been utilized in the preparation of dithiol building blocks for dynamic combinatorial libraries. rug.nl In this approach, the bromomethyl groups are converted to thiol or protected thiol functionalities. These dithiol-functionalized benzoate (B1203000) derivatives can then participate in reversible disulfide bond formation with other building blocks, allowing for the generation of a dynamic library of macrocycles and oligomers. The composition of the library can adapt to the presence of a biological target, leading to the amplification of the best-binding compound. rug.nl
A patent for the synthesis of amino acid derivatives as potential calcium channel blockers also highlights the use of this compound in generating combinatorial libraries. google.com The general procedures described in the patent allow for the reaction of the bis(bromomethyl) functionality with a variety of amino acid derivatives to create a library of compounds for screening. google.com
Table 1: Examples of Combinatorial Library Scaffolds Derived from this compound
| Scaffold Type | Library Focus | Synthetic Approach | Reference |
| Triazacyclophane (TAC) | Peptide-based enzyme mimics | Conversion of bromomethyl to azide, followed by cyclization and peptide coupling. | uu.nl |
| Dithiol Building Blocks | Dynamic combinatorial libraries | Conversion of bromomethyl to thiol/protected thiol for disulfide exchange. | rug.nl |
| Amino Acid Derivatives | Calcium channel blockers | Reaction with various amino acid derivatives. | google.com |
Precursor in the Synthesis of Biologically Active Molecules
The inherent reactivity of the bromomethyl groups makes this compound an excellent precursor for a variety of biologically active molecules. These molecules often feature a central aromatic core with appended functionalities that interact with biological targets.
One area of application is in the development of antibody-drug conjugates (ADCs). A patent describes the use of this compound in the synthesis of linkers for ADCs. aalto.fi In this context, the benzoate moiety serves as a stable core to which a cytotoxic drug and a linker for attachment to an antibody can be conjugated. The final ADC can then selectively deliver the cytotoxic agent to cancer cells. aalto.fi
This compound also serves as a precursor for synthetic mimics of biologically important receptors. For example, it has been used in the synthesis of mimics of the C5a-receptor and the Chemotaxis Inhibitory Protein of Staphylococcus aureus (CHIPS). uu.nl These synthetic constructs are designed to study and potentially modulate the interactions of these proteins, which are involved in the human immune response. uu.nl
Development of Receptor Molecules with Specific Binding Properties
The rigid and well-defined geometry of the 3,5-disubstituted benzene (B151609) ring in this compound makes it an ideal platform for the construction of artificial receptor molecules. These synthetic receptors are designed to bind specific guest molecules, such as ions or small organic molecules, with high affinity and selectivity.
A significant achievement in this area is the synthesis of a highly enantioselective receptor for peptides. acs.org In this work, this compound was reacted with a Boc-tyrosine amide derivative to create a key intermediate. A subsequent triple macrolactamization step resulted in a bridged macrotricyclic receptor capable of distinguishing between enantiomers of peptide guests. acs.org
The development of enzyme active site mimics also falls under this category. The TAC-scaffolded peptides, derived from this compound as mentioned earlier, are designed to have specific binding cavities that can recognize and act upon substrate molecules, mimicking the function of natural enzymes. uu.nl
Furthermore, this versatile building block has been employed in the synthesis of receptors for anions. Researchers have developed bis(2-picolyl)amine-zinc chelates for the recognition of imidazole (B134444) anions. aalto.fi The synthesis involved the use of this compound to construct a ligand that, when complexed with zinc ions, creates a binding pocket for the target anion. aalto.fi Additionally, its use has been explored in the creation of sensitizers for near-infrared (NIR) emitting lanthanide cations, which have applications in bioimaging and assays.
Table 2: Examples of Receptor Molecules Synthesized from this compound
| Receptor Type | Target Guest | Key Design Feature | Reference |
| Macrotricyclic Receptor | Peptides (enantioselective) | Bridged macrotricyclic structure formed by triple macrolactamization. | acs.org |
| Enzyme Active Site Mimic | Substrate molecules | Triazacyclophane scaffold with appended amino acids creating a catalytic pocket. | uu.nl |
| Anion Receptor | Imidazole anions | Bis(2-picolyl)amine-zinc chelate creating a specific binding site. | aalto.fi |
| Lanthanide Sensitizer | Lanthanide cations | Ligand architecture designed for efficient energy transfer to NIR emitting ions. |
Crystallographic Studies and Solid State Characteristics
Single-Crystal X-ray Diffraction Analysis of a Related Compound: 3,5-bis(bromomethyl)phenyl acetate (B1210297)
A study of 1,3,5-trisubstituted benzene (B151609) derivatives provides a thorough single-crystal X-ray analysis of 3,5-bis(bromomethyl)phenyl acetate. nih.goviucr.orgiucr.orgresearchgate.netnih.gov This analysis reveals significant details about its molecular and crystal structure.
The compound crystallizes in the triclinic space group P1, with two independent, yet conformationally similar, molecules (A and B) in the asymmetric unit of the cell. iucr.org In these molecules, the planes of the ester units are significantly tilted with respect to the plane of the arene ring, at angles of 62.9(1)° and 81.3(1)°. iucr.org A notable feature is that the two bromine atoms in each molecule are positioned on opposite sides of the benzene ring. iucr.org
Table 1: Crystal Data and Structure Refinement for 3,5-bis(bromomethyl)phenyl acetate
| Parameter | Value |
| Chemical formula | C₁₀H₁₀Br₂O₂ |
| Molar mass | 322.00 g/mol |
| Crystal system | Triclinic |
| Space group | P1 |
| a (Å) | 7.7936 (2) |
| b (Å) | 9.1655 (2) |
| c (Å) | 17.2292 (4) |
| α (°) | 88.1637 (12) |
| β (°) | 80.9050 (12) |
| γ (°) | 65.8659 (11) |
| Volume (ų) | 1108.30 (5) |
| Z | 4 |
Data sourced from IUCr Journals. iucr.org
Analysis of Molecular Dimers and Two-Dimensional Aggregates in Crystal Structures
The presence of two bromomethyl substituents in 3,5-bis(bromomethyl)phenyl acetate leads to the formation of molecular dimers composed of crystallographically non-equivalent molecules. nih.goviucr.orgnih.govuni.lu These dimers are subsequently connected into structurally distinct two-dimensional aggregates. nih.goviucr.orgnih.govuni.lu This aggregation is a direct consequence of the intermolecular forces at play, particularly those involving the bromine atoms.
Investigation of Intermolecular Interactions
The crystal packing of 3,5-bis(bromomethyl)phenyl acetate is stabilized by a network of intermolecular interactions. A key interaction observed is the Br···Br bond, with both type I and type II interactions present, which link the molecular dimers. nih.goviucr.orgnih.govuni.lu In addition to these halogen bonds, the crystal structure is further consolidated by C-H···π interactions. iucr.org
In a related compound, 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), the crystal structure is stabilized by a network of C—H⋯Br hydrogen bonds and weaker, offset π–π interactions involving the benzene rings. nih.gov While not the primary focus of the study on 3,5-bis(bromomethyl)phenyl acetate, the presence of C-H···O=C bonds is noted in the crystal structure of the related methyl 3,5-dimethylbenzoate (B1240308), where they link molecules into strands. nih.goviucr.orgresearchgate.netnih.govuni.lu
Table 2: Intermolecular Interactions in Related Crystal Structures
| Interaction Type | Compound Example | Description | Reference |
| Br···Br | 3,5-bis(bromomethyl)phenyl acetate | Type I and type II bonds connecting molecular dimers into two-dimensional aggregates. | nih.gov, iucr.org |
| C-H···π | 3,5-bis(bromomethyl)phenyl acetate | Contributes to the overall crystal packing. | iucr.org |
| C-H···Br | 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) | A network of these hydrogen bonds helps to consolidate the crystal structure. | nih.gov |
| π–π | 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) | Weaker, offset interactions involving the central and end-group benzene rings. | nih.gov |
| C-H···O=C | methyl 3,5-dimethylbenzoate | Links molecules into strands which are then arranged into layers. | nih.gov, researchgate.net |
Implications of Solid-State Conformation on Reactivity and Functionality
The solid-state conformation of methyl 3,5-bis(bromomethyl)benzoate and its analogs has significant implications for their reactivity and utility as building blocks in synthesis. The positioning of the two reactive bromomethyl groups on opposite sides of the benzene ring, as observed in the crystal structure of 3,5-bis(bromomethyl)phenyl acetate, pre-organizes the molecule for specific types of reactions. iucr.org
This defined geometry is particularly advantageous in the synthesis of macrocyclic compounds, where the spatial orientation of reactive sites dictates the structure of the resulting macrocycle. The flexible side-arms provided by the bromomethyl groups are crucial for the binding properties of artificial receptors designed for molecular recognition, such as the complexation of glucopyranosides. The nature of the bridging units that connect aromatic platforms is a key determinant of the binding efficacy and selectivity of these receptors. Therefore, understanding the solid-state conformation is essential for the rational design of such complex molecular architectures.
Future Research Directions and Emerging Applications
Exploration of Novel Reactivity Patterns
The two primary benzylic bromide functionalities in methyl 3,5-bis(bromomethyl)benzoate are highly susceptible to nucleophilic substitution reactions. This inherent reactivity has been widely exploited in the synthesis of various derivatives. The benzylic position is particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize any carbocation or radical intermediate that may form during a reaction. grafiati.com While classic SN1 and SN2 reactions with a variety of nucleophiles are well-established, future research is poised to uncover more intricate and novel reactivity patterns.
The exploration of its participation in cascade reactions, where a single synthetic operation generates multiple chemical bonds, holds significant promise. Furthermore, investigations into its reactivity under transition-metal catalysis could unlock new synthetic pathways, leading to the formation of previously inaccessible molecular scaffolds. The precise control over mono- versus di-substitution reactions remains a key area of interest, enabling the synthesis of asymmetrical derivatives with tailored properties. Understanding the subtle electronic effects of the methyl ester group on the reactivity of the bromomethyl groups will be crucial in designing selective transformations.
Development of Advanced Functional Materials
The rigid and well-defined geometry of this compound makes it an excellent candidate for the construction of advanced functional materials with ordered structures. Its ability to act as a ditopic linker is being increasingly explored in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of the this compound linker could introduce specific functionalities and influence the resulting framework's properties.
Another promising avenue is its use in the synthesis of functional polymers and dendrimers. The bifunctionality of the molecule allows for the creation of cross-linked polymers with enhanced thermal and mechanical stability. By carefully selecting the co-monomers, polymers with specific optical, electronic, or recognition properties can be designed. For instance, its integration into conjugated polymers could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Integration into Complex Chemical Systems
The unique structural features of this compound facilitate its integration into a variety of complex chemical systems, most notably macrocycles and supramolecular assemblies. The 1,3,5-substitution pattern of the benzene ring provides a pre-organized scaffold for the synthesis of shape-persistent macrocycles. These cyclic structures can act as host molecules for specific guests, leading to applications in molecular recognition, sensing, and catalysis. For example, macrocycles synthesized from this building block can form complexes with ions or neutral molecules, with the binding affinity and selectivity being tunable through synthetic modifications. The synthesis of bis-macrocycles, where two macrocyclic units are linked together, can lead to even more complex host-guest systems with unique recognition properties. nih.gov
Furthermore, the compound can be used as a core molecule for the construction of dendrimers and other star-shaped molecules. The two bromomethyl groups provide convenient handles for the divergent growth of dendritic wedges, leading to well-defined, monodisperse macromolecules. These dendritic structures have potential applications in drug delivery, catalysis, and as nanoscale reactors.
Computational Chemistry and Molecular Modeling for Predictive Design
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior and properties of molecules, thus guiding the design of new materials and chemical systems. In the context of this compound, computational methods can provide valuable insights into its conformational preferences, reactivity, and interactions with other molecules.
Density functional theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. This information is crucial for understanding its reactivity and for interpreting experimental spectroscopic data. For instance, the crystal structure of the closely related compound, 3,5-bis(bromomethyl)phenyl acetate (B1210297), reveals the formation of molecular dimers and two-dimensional aggregates through Br⋯Br interactions. nih.gov Similar computational studies on this compound could predict its solid-state packing and the nature of its intermolecular interactions.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 3,5-bis(bromomethyl)benzoate, and how do reaction conditions impact yield?
The synthesis typically involves bromination of methyl 3,5-dimethylbenzoate using reagents like N-bromosuccinimide (NBS) under radical initiation or photolytic conditions. Key factors include:
- Solvent choice : Non-polar solvents (e.g., CCl₄) favor radical stability, enhancing bromination efficiency.
- Catalyst/initiator : Azobisisobutyronitrile (AIBN) or light irradiation promotes radical generation for selective bromination at methyl groups .
- Temperature control : Excessive heat may lead to over-bromination or decomposition; optimal ranges are 70–80°C.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the bis(bromomethyl) product. Yield improvements (e.g., 85–90%) are achievable by substituting Et₃N with NaOH during workup, reducing side reactions .
Advanced: How can crystallographic data discrepancies be resolved when refining the structure of this compound?
Discrepancies often arise from twinning, disorder, or incomplete data. Mitigation strategies include:
- SHELX refinement : Use SHELXL for robust small-molecule refinement, leveraging constraints for bromine atom thermal parameters and hydrogen bonding networks .
- Validation tools : Cross-check with PLATON to identify missed symmetry or twinning operations. For example, the title compound’s crystal structure (space group P2₁/c) showed C–H⋯O interactions stabilizing molecular layers; disorder in bromomethyl groups was resolved using PART instructions in SHELXL .
- Complementary techniques : Validate against NMR (¹H/¹³C) and IR data to confirm functional group consistency .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be observed?
- ¹H NMR : Two singlet peaks for bromomethyl protons (δ ~4.5–4.7 ppm, integrating 4H) and aromatic protons (δ ~8.1–8.3 ppm, integrating 2H). The ester methyl group appears as a singlet at δ ~3.9 ppm .
- ¹³C NMR : Signals at δ ~30–35 ppm (C-Br), δ ~170 ppm (ester carbonyl), and aromatic carbons at δ ~125–140 ppm.
- IR spectroscopy : Strong ester C=O stretch at ~1720 cm⁻¹ and C-Br vibrations at ~650 cm⁻¹.
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 318 (M⁺) with fragments at m/z 239 ([M−Br]⁺) and 159 ([C₆H₃(COOCH₃)(CH₂Br)]⁺) .
Advanced: How can regioselectivity challenges in the bromination of methyl 3,5-dimethylbenzoate be addressed to favor bis(bromomethyl) product formation?
- Radical stabilization : Use NBS with AIBN in CCl₄ to direct bromination to benzylic methyl groups via radical intermediates. Excess NBS (2.2 equiv) ensures complete bis-substitution .
- Steric/electronic modulation : Electron-withdrawing ester groups meta to methyl positions enhance bromine attack at methyl over aryl positions.
- Kinetic control : Lower temperatures (60–70°C) minimize competing aryl bromination. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .
Basic: How does the crystal packing of this compound influence its solid-state reactivity?
The compound crystallizes in a layered structure stabilized by C–H⋯O hydrogen bonds (H⋯O distance ~2.5 Å) between the ester carbonyl and adjacent aromatic protons. This packing:
- Reduces molecular mobility , limiting reactivity in solid-state reactions.
- Facilitates topochemical control : Bromomethyl groups align for potential [2+2] photodimerization under UV light, though steric hindrance may require lattice softening via co-crystallization .
Advanced: What challenges arise when scaling up this compound synthesis, and how can they be managed?
- Exothermicity : Bromination releases HBr, requiring controlled addition and scrubbing (e.g., NaOH traps) to prevent runaway reactions.
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for larger batches.
- By-product formation : Optimize stoichiometry (NBS:substrate = 2.05:1) and use inline FTIR to monitor reaction endpoints .
Basic: What are the key applications of this compound in polymer and materials chemistry?
The compound serves as a crosslinker or initiator in:
- Dendrimer synthesis : Bromomethyl groups undergo nucleophilic substitution with amines or thiols to build branched architectures .
- Coordination polymers : React with bipyridine ligands to form metal-organic frameworks (MOFs) with Br⋯π interactions enhancing stability .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Optimize transition states (e.g., SN2 mechanisms) using Gaussian09 with B3LYP/6-31G(d). Predict activation energies for substitution with pyridine (~25 kcal/mol) versus thiophenol (~18 kcal/mol) .
- Molecular electrostatic potential (MEP) maps : Identify electrophilic hotspots at bromine atoms (MEP ~−0.5 eV) to guide reagent selection .
Basic: What safety precautions are critical when handling this compound?
- Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles) due to alkylating agent properties.
- Storage : Keep in amber vials under inert gas (N₂/Ar) to prevent light-/moisture-induced decomposition .
Advanced: How do steric effects influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Bulkiness : The meta-substituted bromomethyl groups hinder palladium catalyst access, requiring bulky ligands (e.g., SPhos) to enhance coupling efficiency.
- Solvent optimization : Use toluene/DMF (4:1) at 100°C to balance solubility and catalyst activity. Yields for biaryl products typically reach 60–70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
